

# Application Notes and Protocols: PKH67 for Fluorescence Microscopy

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## Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

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## Introduction

PKH67 is a vibrant green fluorescent dye designed for the stable labeling of cell membranes.[1] Its lipophilic aliphatic tails seamlessly integrate into the lipid bilayer of the cell membrane, providing a long-lasting signal with minimal impact on cellular function.[2] This characteristic makes PKH67 an invaluable tool for a multitude of applications in life sciences research, including in vitro and in vivo cell tracking, cell proliferation assays, and the labeling of extracellular vesicles (EVs).[1][3] With an excitation maximum at approximately 490 nm and an emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (FITC) filter sets on fluorescence microscopes and flow cytometers.[4][5]

The dye's stable incorporation into the membrane allows for the long-term monitoring of labeled cells.[2] For non-dividing cells, the in vivo fluorescence half-life of PKH67 is estimated to be between 10 to 12 days.[3][6] In proliferating cell populations, the dye is equally distributed among daughter cells, making it a reliable marker for tracking cell division.[1]

## Principle of Staining

The mechanism of PKH67 labeling is a rapid and straightforward process based on the partitioning of the dye's lipophilic tails into the cell's lipid membrane.[2] This process is non-covalent and results in stable, uniform labeling of the cell surface.[2] The provided Diluent C is a specially formulated iso-osmotic aqueous solution that maintains cell viability while

maximizing the solubility and staining efficiency of the dye.[6] It is crucial to perform the labeling in this low-salt buffer, as the presence of physiologic salts can cause the dye to form micelles, which significantly reduces staining efficiency.[7]

## Applications

PKH67's versatility makes it suitable for a wide array of research applications:

- **Cell Tracking (in vitro and in vivo):** Labeled cells can be monitored over extended periods to study cell migration, homing, and engraftment.[1][8]
- **Cell Proliferation Studies:** As cells divide, the PKH67 fluorescence is distributed equally between daughter cells, allowing for the quantitative analysis of cell proliferation by flow cytometry.[1]
- **Extracellular Vesicle (EV) and Exosome Labeling:** PKH67 is widely used to label the membranes of EVs and exosomes for studies on their uptake, trafficking, and intercellular communication.[9][10]
- **Cell-Cell Interactions:** Co-culture experiments can utilize PKH67 to distinguish different cell populations and study their interactions.[6]
- **Cytotoxicity Assays:** PKH67 can be used in combination with viability dyes like Propidium Iodide (PI) or 7-AAD to assess cell death.[2]
- **Phagocytosis Assays:** The uptake of PKH67-labeled cells or particles by phagocytes can be readily visualized and quantified.[6]

## Data Presentation

### PKH67 Spectral Properties

Property	Wavelength (nm)
Excitation Maximum	490[4]
Emission Maximum	502[4]

## Recommended Staining Parameters (General Cell Labeling)

Parameter	Recommended Value	Range for Optimization
Cell Concentration	1 x 10 <sup>7</sup> cells/mL[6]	0.5 - 2 x 10 <sup>7</sup> cells/mL
PKH67 Concentration	2 µM[6]	1 - 10 µM
Staining Time	1 - 5 minutes[2]	1 - 10 minutes
Staining Temperature	Room Temperature (20-25°C) [7]	15 - 25°C
Centrifugation Speed	400 x g[6]	200 - 500 x g
Washing Steps	3-5 times	2 - 5 times

## Experimental Protocols

### General Cell Membrane Labeling Protocol

This protocol is a starting point and should be optimized for specific cell types and experimental needs. The following procedure is based on a final staining volume of 500 µL.[6]

Materials:

- PKH67 Green Cell Membrane Labeling Kit (containing PKH67 dye and Diluent C)
- Cells of interest in a single-cell suspension
- Serum-free medium or buffer (e.g., PBS, HBSS)
- Complete culture medium containing at least 10% serum or 1% BSA
- Polypropylene conical tubes

Procedure:

- Cell Preparation:

- Start with a single-cell suspension of at least  $2 \times 10^7$  cells in a conical polypropylene tube.
- Wash the cells once with serum-free medium to remove any residual serum proteins.[6]
- Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[6]
- Carefully aspirate the supernatant, leaving no more than 25  $\mu$ L.
- Preparation of Staining Solutions:
  - Allow the PKH67 dye and Diluent C to equilibrate to room temperature.[5]
  - Prepare a 2x Cell Suspension by resuspending the cell pellet from step 1 in 250  $\mu$ L of Diluent C.
  - Immediately before staining, prepare a 2x Dye Solution by adding 1  $\mu$ L of the PKH67 dye stock solution to 250  $\mu$ L of Diluent C in a separate polypropylene tube and mix thoroughly. [6] This results in a 4  $\mu$ M dye solution.
- Staining:
  - Rapidly add the 250  $\mu$ L of 2x Cell Suspension to the 250  $\mu$ L of 2x Dye Solution.
  - Immediately and thoroughly mix the cell and dye suspension by pipetting up and down for 1-5 minutes.[2] This will result in final concentrations of  $1 \times 10^7$  cells/mL and 2  $\mu$ M PKH67. [6]
- Stopping the Staining Reaction:
  - Add an equal volume (500  $\mu$ L) of complete medium with serum or 1% BSA to the stained cell suspension and incubate for 1 minute to stop the staining process by binding excess dye.[11]
- Washing:
  - Dilute the cell suspension with 10 mL of complete medium.
  - Centrifuge at 400 x g for 10 minutes at 20-25°C.

- Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
- Repeat the washing step at least two more times to ensure the complete removal of unbound dye.
- Analysis:
  - After the final wash, resuspend the cells in an appropriate volume of complete medium for your downstream application.
  - Labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.

## Extracellular Vesicle (EV) and Exosome Labeling Protocol

This protocol is adapted for the labeling of isolated EVs.

Materials:

- PKH67 Green Cell Membrane Labeling Kit
- Isolated EVs (e.g., by ultracentrifugation)
- Diluent C
- 10% Bovine Serum Albumin (BSA) in PBS
- Sucrose solution (0.971 M)[\[9\]](#)
- Phosphate-Buffered Saline (PBS)
- Ultracentrifuge and appropriate tubes
- Amicon 10 kDa MWCO filter column (or similar)

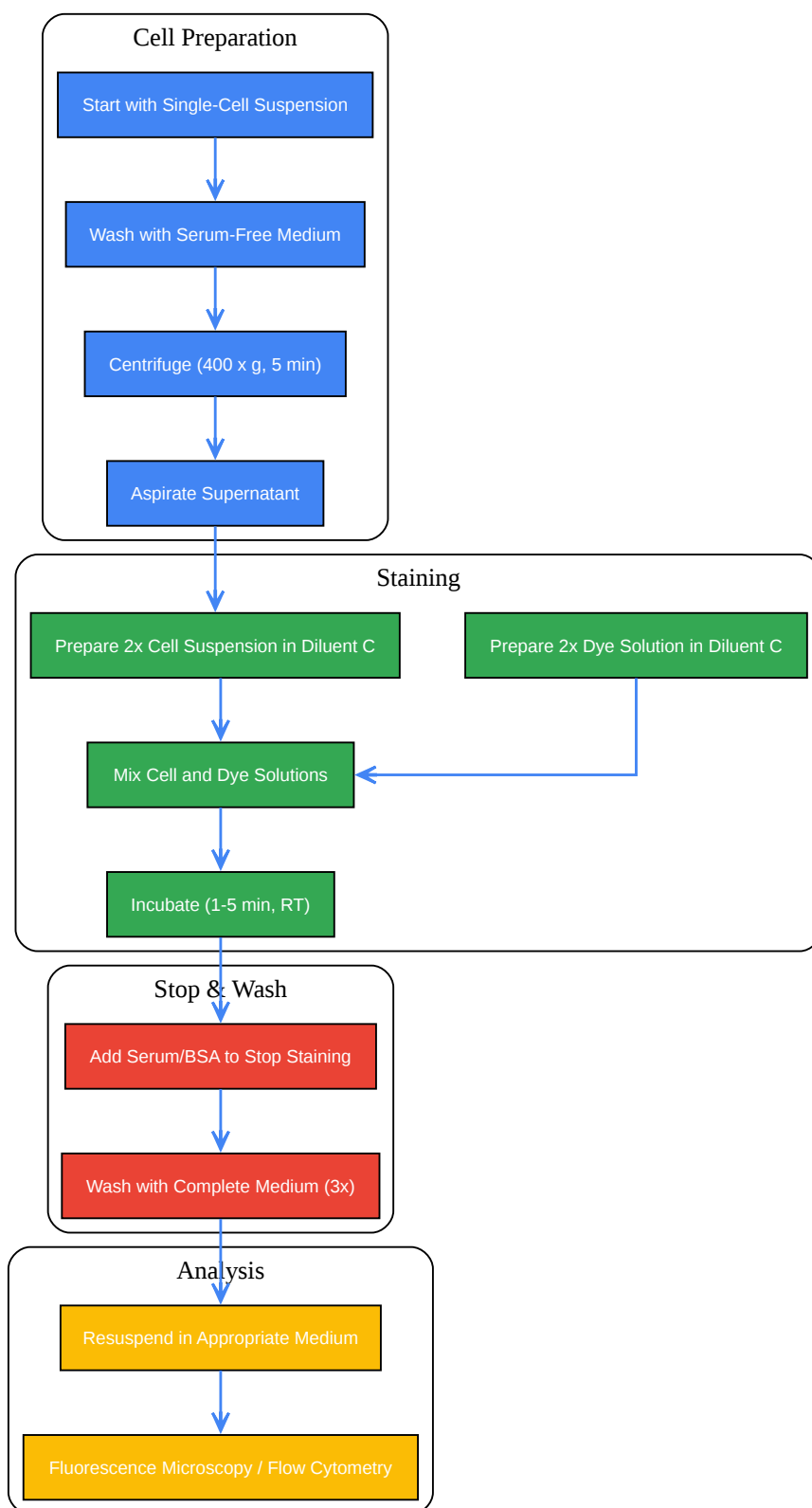
Procedure:

- EV Preparation:

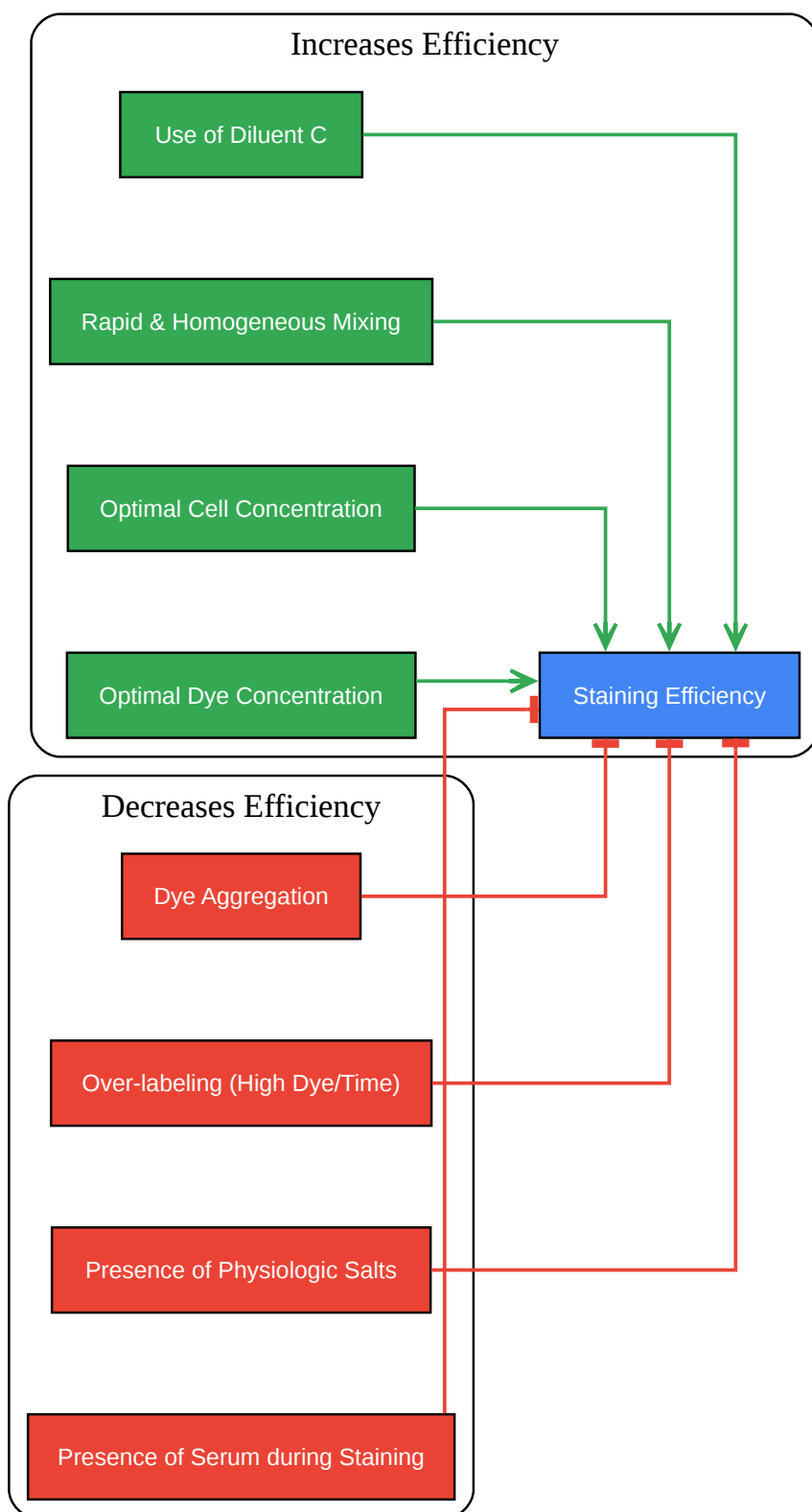
- Start with a pellet of isolated EVs.
- Resuspend the EV pellet in 1 mL of Diluent C.[\[9\]](#)
- Dye Preparation:
  - In a separate tube, add 6  $\mu$ L of PKH67 dye to 1 mL of Diluent C.[\[9\]](#)
- Staining:
  - Add the 1 mL of resuspended EVs to the 1 mL of dye solution.
  - Mix continuously by gentle pipetting for 30 seconds and then let it stand at room temperature for 5 minutes.[\[12\]](#)
- Stopping the Reaction:
  - Add 2 mL of 10% BSA in PBS to quench the staining reaction.[\[12\]](#)
  - Bring the total volume up to 8.5 mL with serum-free media.[\[12\]](#)
- Purification of Labeled EVs:
  - Carefully layer the 8.5 mL of the EV-dye mixture on top of a 1.5 mL sucrose cushion (0.971 M) in an ultracentrifuge tube.[\[9\]](#)
  - Centrifuge at 190,000 x g for 2 hours at 2-8°C.[\[9\]](#) The labeled EVs will be in the pellet, while excess dye will be at the interface.
  - Carefully aspirate the supernatant and the interface layer.
  - Resuspend the EV pellet in PBS.
- Final Cleanup (Optional but Recommended):
  - Transfer the resuspended EVs to an Amicon 10 kDa MWCO filter column.
  - Wash with PBS according to the filter manufacturer's instructions to further remove any remaining unbound dye.

## Visualizations

### Experimental Workflow: General Cell Labeling







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